4-溴-2,3-二羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

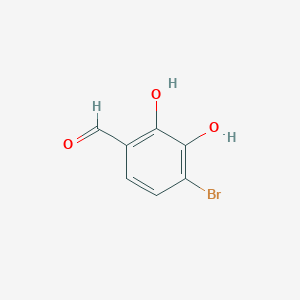

4-Bromo-2,3-Dihydroxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a derivative of bromobenzaldehyde .

Synthesis Analysis

The synthesis of 4-Bromo-2,3-Dihydroxybenzaldehyde involves several steps. The process starts with Oxone and acetonitrile, followed by the addition of potassium 2-iodo-5-methylbenzenesulfonate and 4-bromobenzyl alcohol . The mixture is then heated and stirred vigorously. After cooling, the resulting suspension is filtered and the solids are collected .Molecular Structure Analysis

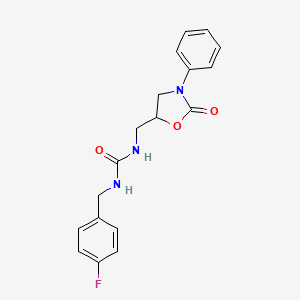

The molecular formula of 4-Bromo-2,3-Dihydroxybenzaldehyde is C7H5BrO3 . The InChI code is 1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H .Physical and Chemical Properties Analysis

4-Bromo-2,3-Dihydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 217.02 . The compound should be stored in a refrigerator .科学研究应用

促进钯催化合成

4-溴-2,3-二羟基苯甲醛在钯催化合成各种有机化合物中起着至关重要的作用。例如,其相关化合物 2-溴苯甲醛在钯催化剂存在下与芳基肼反应,得到 1-芳基-1H-吲唑,展示了其在构建在药物研究和开发中举足轻重的杂环化合物方面的效用 (Cho 等人,2004)。

合成应用的进展

在过去十年中,2-溴苯甲醛和相关底物在其合成应用中在钯催化条件下取得了重大进展。这突出了该化合物在生物活性分子合成中的重要性,从而导致药物化学的潜在发展 (Ghosh & Ray,2017)。

在溴苯酚合成中的作用

4-溴-2,3-二羟基苯甲醛及其衍生物已在海藻中被发现,例如红藻多枝丝藻,它们以其有效的 DPPH 自由基清除活性而闻名。这证明了该化合物在天然产物化学中的作用及其开发抗氧化剂的潜力 (Li 等人,2008)。

电化学应用

二羟基苯甲醛,包括 4-溴-2,3-二羟基苯甲醛,可以氧化电沉积在玻碳电极上。此过程对于创建在 NADH 电氧化中表现出催化活性的薄膜至关重要,这表明其在用于监测脱氢酶酶活性的生物传感器设计中的应用 (Pariente 等人,1996)。

对炎症反应的抑制作用

研究从红藻中分离出的类似于 4-溴-2,3-二羟基苯甲醛的溴酚化合物显示出显着的抗炎特性。这些化合物在特应性皮炎模型和小鼠巨噬细胞中抑制炎症反应,突出了其对过敏性炎症疾病的潜在治疗应用 (Kang 等人,2015)。

作用机制

Target of Action

The primary targets of 4-Bromo-2,3-Dihydroxybenzaldehyde are the Wnt/β-Catenin and Autophagy pathways, as well as the TGF-β pathway . These pathways play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

4-Bromo-2,3-Dihydroxybenzaldehyde: interacts with its targets by modulating their activities. It activates the Wnt/β-Catenin and Autophagy pathways through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes the transition to the catagen phase .

Biochemical Pathways

The activation of the Wnt/β-Catenin and Autophagy pathways by 4-Bromo-2,3-Dihydroxybenzaldehyde leads to increased cell proliferation and differentiation . The inhibition of the TGF-β pathway prevents the transition to the catagen phase, promoting hair growth .

Pharmacokinetics

The ADME properties of 4-Bromo-2,3-Dihydroxybenzaldehyde Given its solubility in methanol , it is likely that it can be absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 4-Bromo-2,3-Dihydroxybenzaldehyde ’s action include increased cell proliferation and differentiation, as well as promotion of hair growth . These effects are a result of its interaction with the Wnt/β-Catenin, Autophagy, and TGF-β pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-Dihydroxybenzaldehyde . For instance, hyperglycemia can trigger metabolic and inflammatory responses, leading to vascular inflammation and consequently inducing microvascular and/or macrovascular diabetic complications . In such an environment, 4-Bromo-2,3-Dihydroxybenzaldehyde has been found to have anti-inflammatory and anti-diabetes effects .

安全和危害

生化分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to the presence of its functional groups . The bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the hydroxyl groups can participate in hydrogen bonding and other polar interactions .

Cellular Effects

The cellular effects of 4-Bromo-2,3-Dihydroxybenzaldehyde are not well-documented. Related compounds have been shown to have various effects on cells. For example, 5-Bromo-3,4-dihydroxybenzaldehyde has been reported to promote hair growth by activating Wnt/β-Catenin and autophagy pathways and inhibiting the TGF-β pathway in dermal papilla cells .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-2,3-Dihydroxybenzaldehyde is not fully understood. It is likely that the compound exerts its effects at the molecular level through interactions with various biomolecules. For instance, the bromine atom in the compound could potentially interact with biomolecules through halogen bonding .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions and can be stored in a refrigerator .

Metabolic Pathways

It is known that the compound can be synthesized from 3-bromophenol in a one-step reaction .

Transport and Distribution

It is soluble in methanol, which suggests that it could potentially be transported and distributed in biological systems .

属性

IUPAC Name |

4-bromo-2,3-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUKGXCILNDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2704658.png)

![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)

![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)

![ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)